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Introduction

The RM-1 cell line is a murine prostate adenocarcinoma cell line derived from a tumor induced
in a C57BL/6 mouse. These cells are an essential tool in preclinical prostate cancer research,
providing a robust model for studying tumor progression, metastasis, and for the in vitro and in
vivo evaluation of novel therapeutic agents. This document provides a detailed protocol for the
successful culture and maintenance of the RM-1 cell line.

It is important to note that another cell line with a similar designation, RIL175-R, exists. RIL175-
R is a sorafenib-resistant mouse hepatocellular carcinoma cell line with a p53 knockout and
HRAS (G12V) integration[1]. Researchers should verify the identity of their cell line to ensure
the appropriate protocols are followed. This document focuses on the RM-1 cell line.

Data Presentation
Table 1: RM-1 Cell Line Characteristics
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Characteristic

Description

Cell Line Name

RM-1

Species of Origin Mus musculus (Mouse)
Tissue of Origin Prostate

Morphology Adherent

Disease Adenocarcinoma
Strain C57BL/6

Table 2: RM-1 Culture Conditions

Parameter

Recommendation

Complete Growth Medium

RPMI-1640 + 10% FBS + 1%
Penicillin/Streptomycin[2]

Culture Atmosphere

95% Air, 5% CO2[2]

Temperature

37°C[2]

Subcultivation Ratio

1:2 to 1:4[2]

Medium Renewal

Every 2 to 3 days[2]

Experimental Protocols

Handling of Cryopreserved Cells

Proper handling of cryopreserved cells is critical to ensure high viability upon thawing.

Materials:

e Cryovial of RM-1 cells

o Complete Growth Medium (pre-warmed to 37°C)

e 70% Ethanol
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o Sterile 15 ml centrifuge tube
e Water bath at 37°C

o Sterile pipettes

Protocol:

Quickly thaw the cryovial by agitating it in a 37°C water bath for 45-90 seconds.[2] Do not
submerge the cap.

Once thawed, immediately move the vial to a sterile cell culture hood.
Wipe the exterior of the vial with 70% ethanol.[2]

Carefully open the vial and transfer the cell suspension into a 15 ml centrifuge tube
containing 9 ml of pre-warmed complete growth medium.[2]

To maximize cell recovery, add 1 ml of complete growth medium to the empty cryovial, rinse,
and transfer this to the centrifuge tube.[2]

Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the
cells.

Aspirate the supernatant, which contains residual cryoprotectant (DMSO).
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
Transfer the cell suspension to an appropriately sized culture flask.

Incubate at 37°C in a 5% CO2 atmosphere.

Routine Cell Culture and Maintenance

Materials:
e Culture flask with 80-90% confluent RM-1 cells

o Complete Growth Medium
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DPBS (Dulbecco's Phosphate-Buffered Saline), sterile
Trypsin-EDTA solution (e.g., 0.25%)

Sterile pipettes and culture flasks

Protocol:

Examine the cells under a microscope to confirm they are healthy and have reached 80-90%
confluency.

Aspirate and discard the culture medium from the flask.

Briefly rinse the cell layer with DPBS to remove any remaining serum that could inhibit
trypsin activity.[2]

Add 1.0 to 2.0 ml of Trypsin-EDTA solution to the flask, ensuring the entire cell layer is
covered.[2]

Observe the cells under an inverted microscope until the cell layer is dispersed (typically 2-3
minutes).[2] Incubation at 37°C can facilitate detachment.[2]

Once cells are detached, add 4.0 to 6.0 ml of complete growth medium to the flask to
inactivate the trypsin.[2]

Gently pipette the cell suspension up and down to create a single-cell suspension.

Transfer the desired volume of the cell suspension to new culture flasks containing pre-
warmed complete growth medium (subcultivation ratio of 1:2 to 1:4).[2]

Incubate the new cultures at 37°C in a 5% CO2 atmosphere.

Renew the culture medium every 2 to 3 days.[2]

Cryopreservation of RM-1 Cells

Materials:

RM-1 cells in logarithmic growth phase
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o Complete Growth Medium

o Fetal Bovine Serum (FBS)

o Dimethyl sulfoxide (DMSO), cell culture grade

o Cryopreservation medium (60% Basal medium + 30% FBS + 10% DMSO)[2]

 Sterile cryovials

o Controlled-rate freezing container or isopropanol chamber

Protocol:

o Follow steps 1-7 of the "Routine Cell Culture and Maintenance" protocol to harvest the cells.

o Centrifuge the cell suspension and resuspend the cell pellet in cold cryopreservation medium
at a concentration of 1-5 x 1076 cells/ml.

» Dispense 1 ml of the cell suspension into each sterile cryovial.

e Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24
hours. This ensures a slow cooling rate of approximately -1°C per minute.

e For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.[2]

Visualizations
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Caption: RM-1 Cell Culture Workflow.
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Caption: General Pro-Proliferative Signaling in Cancer Cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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